2-N-Butyl-2-N-ethylpyridine-2,3-diamine

Description

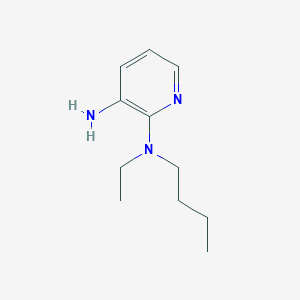

2-N-Butyl-2-N-ethylpyridine-2,3-diamine is a substituted pyridine-diamine derivative characterized by a pyridine core with two amine groups at the 2- and 3-positions. The nitrogen atoms at the 2-position are further substituted with butyl and ethyl groups, respectively.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-N-butyl-2-N-ethylpyridine-2,3-diamine |

InChI |

InChI=1S/C11H19N3/c1-3-5-9-14(4-2)11-10(12)7-6-8-13-11/h6-8H,3-5,9,12H2,1-2H3 |

InChI Key |

GFIQBFCGCFOCBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

- The target compound’s pyridine-diamine core distinguishes it from benzo[g]quinoxaline derivatives (aromatic fused systems) and linear polyamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) .

- Alkyl substitutions (butyl/ethyl) may enhance lipophilicity compared to shorter-chain analogs like Ro 47-0543 (diethylpropane-diamine) .

Challenges :

Key Findings :

- Benzo[g]quinoxaline derivatives exhibit potent cytotoxicity (submicromolar IC$_{50}$) via apoptosis induction, contrasting with the antiviral focus of cyclen-based compounds .

- Antimicrobial Ro series compounds leverage quinoline-diamine interactions, suggesting that the pyridine core in the target compound could be optimized for similar applications .

Pharmacological Mechanisms

- Anticancer Agents: Benzo[g]quinoxaline derivatives disrupt cell cycle progression (G1/S phase arrest) and activate pro-apoptotic pathways (Bax upregulation) .

- Antiviral Agents : Cyclam-polyamine conjugates inhibit HIV-1 entry or replication via electrostatic interactions with viral envelopes .

- Antimicrobials: Quinoline-diamine derivatives (e.g., Ro 47-0543) target heme detoxification pathways in Plasmodium species .

Hypothesis for Target Compound : The pyridine-diamine structure may enable dual functionality (e.g., metal chelation for antiviral activity or intercalation for anticancer effects), though empirical validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.